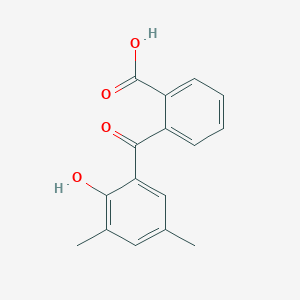
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a hydroxy group and two methyl groups on the benzoyl moiety, which is attached to a benzoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Similar structure but with iodine atoms instead of methyl groups.
2-Hydroxy-3,5-dimethylbenzoic acid: Lacks the benzoyl group.
3,5-Dimethylsalicylic acid: Similar structure but with a different substitution pattern.
Uniqueness
2-(2-Hydroxy-3,5-dimethylbenzoyl)benzoic acid is unique due to the presence of both hydroxy and dimethyl groups on the benzoyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
114192-17-5 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-(2-hydroxy-3,5-dimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-9-7-10(2)14(17)13(8-9)15(18)11-5-3-4-6-12(11)16(19)20/h3-8,17H,1-2H3,(H,19,20) |
Clé InChI |
KPYXBLFWIHGRMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


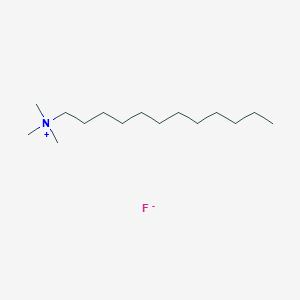
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
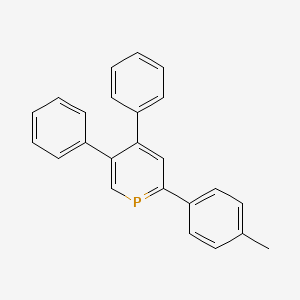
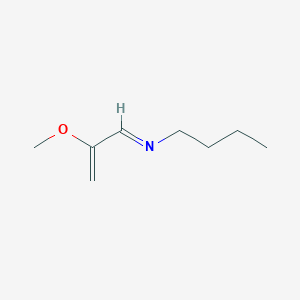
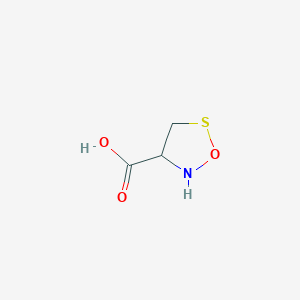
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)

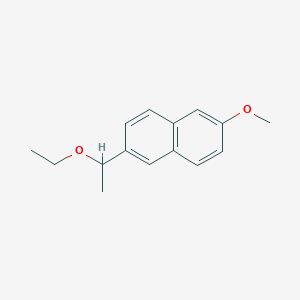


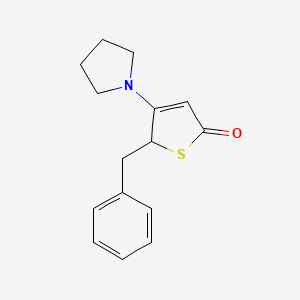

![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
